molecular formula C9H8ClFN2O3 B2839471 3-chloro-N-(2-fluoro-5-nitrophenyl)propanamide CAS No. 710295-56-0

3-chloro-N-(2-fluoro-5-nitrophenyl)propanamide

Cat. No.: B2839471
CAS No.: 710295-56-0
M. Wt: 246.62
InChI Key: RFQMTRNWIAOWIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-N-(2-fluoro-5-nitrophenyl)propanamide is a chemical compound with the molecular formula C9H8ClFN2O3 and a molecular weight of 246.62 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C9H8ClFN2O3/c10-4-3-9(14)12-8-5-6(13(15)16)1-2-7(8)11/h1-2,5H,3-4H2,(H,12,14) . This code provides a unique representation of the molecule’s structure.


Physical and Chemical Properties Analysis

The compound has a predicted melting point of 166.65°C and a predicted boiling point of approximately 415.3°C at 760 mmHg . The predicted density is approximately 1.5 g/cm3 . The refractive index is predicted to be n20D 1.60 .

Scientific Research Applications

Pharmacokinetics and Metabolism

In preclinical studies, compounds similar to 3-chloro-N-(2-fluoro-5-nitrophenyl)propanamide, such as selective androgen receptor modulators, have shown promise for androgen-dependent diseases. These compounds demonstrate low clearance, moderate volume of distribution, and extensive metabolism in rats, indicating potential for therapeutic applications (Wu et al., 2006).

Photoreactivity and Environmental Stability

Studies on flutamide, which shares a similar nitrophenyl propanamide structure, reveal its different photoreactions in various solvents, highlighting the impact of solvent interactions on its stability and reactivity (Watanabe et al., 2015). This research is relevant for understanding the environmental fate and photochemical behavior of related compounds.

Synthesis and Application in Drug Discovery

The synthesis of compounds like this compound serves as a foundation for the development of drugs with various therapeutic applications. For instance, the asymmetric synthesis of chiral intermediates for antidepressant drugs illustrates the chemical versatility and potential of these compounds in medicinal chemistry (Choi et al., 2010).

Chemical Analysis and Detection Techniques

Advancements in analytical techniques, such as electrospray ionization mass spectrometry, have been applied to detect and characterize flutamide and related compounds in pharmaceutical dosage forms. This highlights the importance of analytical chemistry in the quality control and study of these substances (Khan et al., 2015).

Novel Therapeutic Agents

Research on N-aryl-3-(indol-3-yl)propanamides, closely related to the compound of interest, has shown immunosuppressive activities, indicating potential for the development of new therapeutic agents targeting immune-related disorders (Giraud et al., 2010).

Mechanism of Action

The mechanism of action of 3-chloro-N-(2-fluoro-5-nitrophenyl)propanamide is not specified in the sources I found. As a research chemical, its effects would depend on the context of the experiment .

Future Directions

The future directions for the use of 3-chloro-N-(2-fluoro-5-nitrophenyl)propanamide are not specified in the sources I found. As a research chemical, its use would likely depend on the specific research goals .

Properties

IUPAC Name

3-chloro-N-(2-fluoro-5-nitrophenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClFN2O3/c10-4-3-9(14)12-8-5-6(13(15)16)1-2-7(8)11/h1-2,5H,3-4H2,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFQMTRNWIAOWIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])NC(=O)CCCl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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